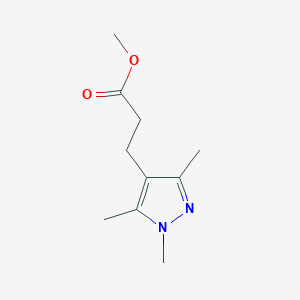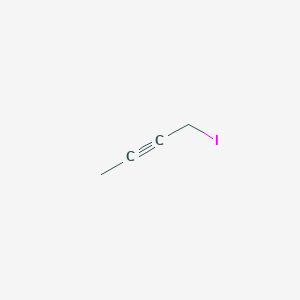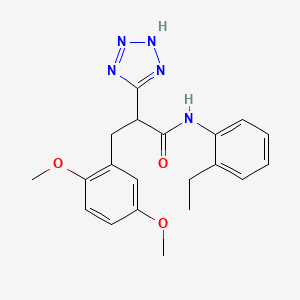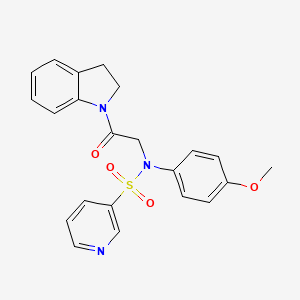![molecular formula C18H15N3O5S B2994597 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 313404-52-3](/img/structure/B2994597.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also has a nitrobenzamide group and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The exact structure would depend on the specific arrangement of the atoms and the stereochemistry of the compound.Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the conditions and the reactants used. Thiazoles can undergo a variety of reactions, including nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Some general properties might include a high boiling point and a relatively high density . The compound is likely to be soluble in organic solvents .科学的研究の応用
Hypoxia-Selective Antitumor Agents
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has been studied for its potential as a hypoxia-selective cytotoxin. These compounds are designed to be selectively toxic to hypoxic cells, which are often found in solid tumors due to inadequate blood supply. The hypoxic cell cytotoxicity of these agents is a crucial area of research, aiming to develop more effective cancer treatments by targeting tumor cells more selectively while sparing healthy tissues (Palmer et al., 1996).
Quality Control in Medicinal Chemistry
The development of quality control methods for promising anticonvulsants is another area of research. Specifically, derivatives of 1,3,4-thiadiazole, to which N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is related, have shown potential in the search for effective anticonvulsants. The synthesis of such compounds and the establishment of methods for their identification, purity assessment, and quantitative determination are essential for advancing them through preclinical studies (Sych et al., 2018).
Electrophysiological Effects
Research on the electrophysiological effects of similar compounds on cardiac tissues has revealed insights into their potential therapeutic applications. For instance, studies on BRL-32872, a compound with structural similarities, have demonstrated its ability to prolong action potential duration in cardiac tissues without significantly changing the resting membrane potential or the maximum rate of depolarization. These findings are valuable for developing novel antiarrhythmic agents with multiple channel-blocking properties (Bril et al., 1995).
Crystal Engineering
In crystal engineering, the interactions between components in a crystalline matrix can significantly influence the material's properties. Research involving compounds like N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide and its interactions within crystals, through hydrogen and halogen bonds, contributes to the design of new materials with desired physical and chemical properties. Such studies provide a foundation for the development of novel materials for various applications, including pharmaceuticals and electronics (Saha et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-15-7-6-11(9-16(15)26-2)14-10-27-18(19-14)20-17(22)12-4-3-5-13(8-12)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTKYKOEIRWRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2994514.png)



![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)
![[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2994522.png)




![4-[benzyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2994530.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)
